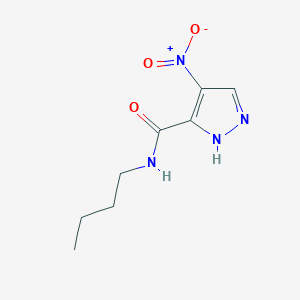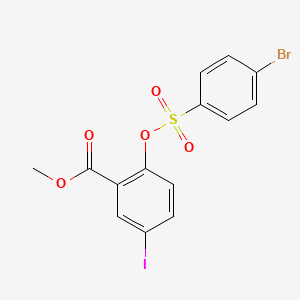
Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is an organic compound characterized by its complex structure, which includes bromine, iodine, and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and 5-iodosalicylic acid.
Formation of Intermediate: The first step involves the sulfonylation of 4-bromophenol using a sulfonyl chloride reagent under basic conditions to form 4-bromophenyl sulfonate.
Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Coupling Reaction: Finally, the iodination of the ester is carried out using iodine and a suitable oxidizing agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
Substitution: Products with new functional groups replacing bromine or iodine.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
Chemistry
In organic synthesis, Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate serves as a versatile intermediate for constructing complex molecules. Its ability to undergo various coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Its structural motifs are often found in molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In materials science, the compound can be used to synthesize polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism by which Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate exerts its effects depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 2-(((4-chlorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate
- Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate
- Methyl 2-(((4-methylphenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate
Uniqueness
Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The combination of these halogens with the sulfonyl group allows for a wide range of chemical transformations, making it a valuable building block in synthetic chemistry.
This detailed overview highlights the significance of this compound in various scientific and industrial applications
特性
IUPAC Name |
methyl 2-(4-bromophenyl)sulfonyloxy-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO5S/c1-20-14(17)12-8-10(16)4-7-13(12)21-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVMUBREQLMKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B2525473.png)
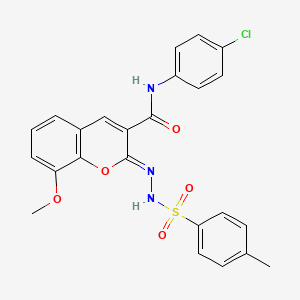
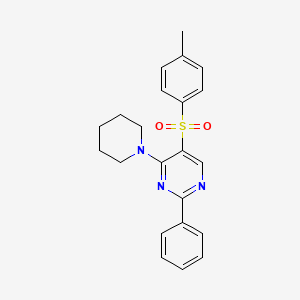
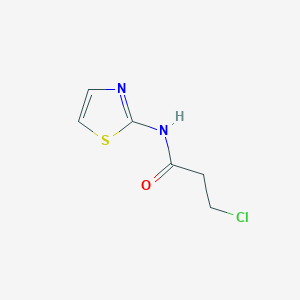
![N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525481.png)
![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)
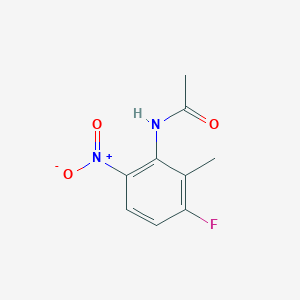
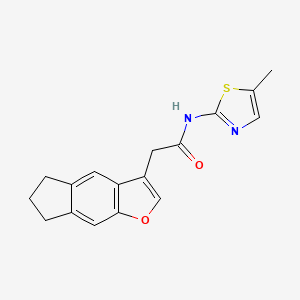
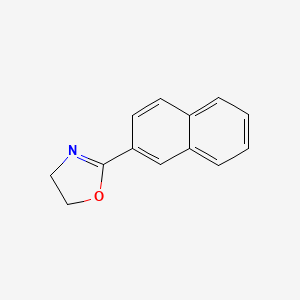
![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2525489.png)
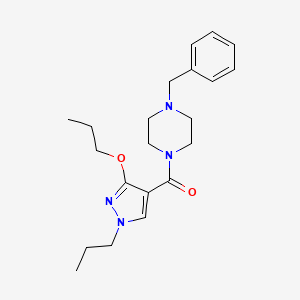
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2525491.png)
![3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2525493.png)
